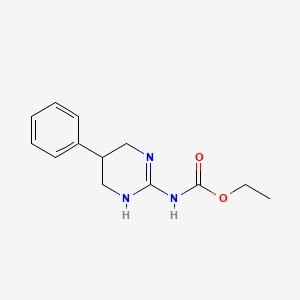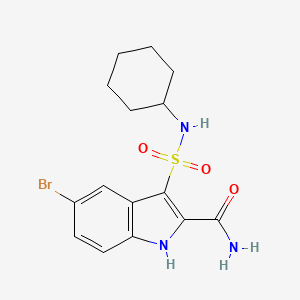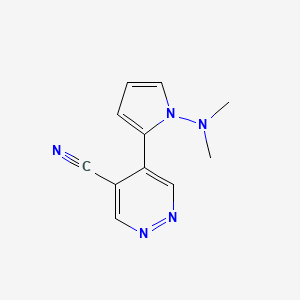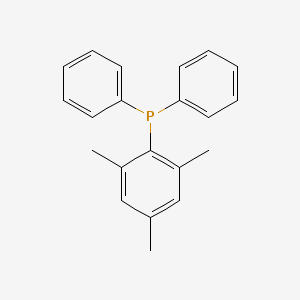![molecular formula C20H22N2O B12906419 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline CAS No. 207598-17-2](/img/structure/B12906419.png)
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves several steps:
Starting Materials: The synthesis begins with 4-hydroxyquinazoline and 4-tert-butylphenylethanol.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane, with pyridine as a base and triphenylphosphine as a catalyst.
Final Steps: The chlorinated intermediate is then reacted with 4-tert-butylphenylethanol to yield the final product.
Industrial Production Methods
Industrial production of fenazaquin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-toxicity reagents like chlorine gas necessitates stringent safety measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxy group.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution can introduce various functional groups onto the quinazoline ring .
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to inhibit mitochondrial NADH:ubiquinone reductase.
Industry: It is widely used in agriculture as an acaricide to control mite populations on crops like citrus, apples, and ornamental plants
Wirkmechanismus
The primary mechanism of action of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves inhibition of mitochondrial NADH:ubiquinone reductase. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in mites, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-tert-Butylphenyl)ethoxy]quinazoline: A closely related compound with similar acaricidal properties.
Quinazoline derivatives: Other quinazoline-based compounds used in various applications, including pharmaceuticals and agrochemicals
Uniqueness
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline is unique due to its specific molecular structure, which confers high efficacy as an acaricide. Its ability to inhibit mitochondrial NADH:ubiquinone reductase sets it apart from other acaricides, making it particularly effective against resistant mite populations .
Eigenschaften
CAS-Nummer |
207598-17-2 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-[2-(3-tert-butylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3 |
InChI-Schlüssel |
CWLDBWRJTOVMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


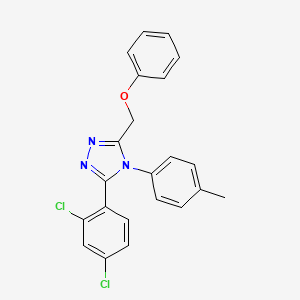
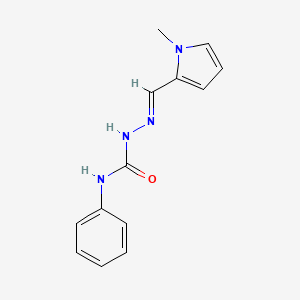
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
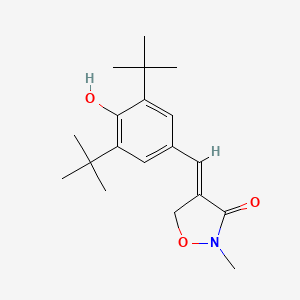
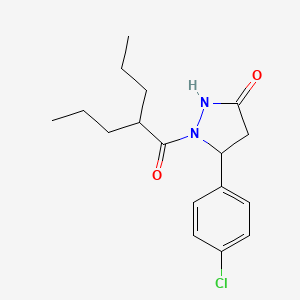
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
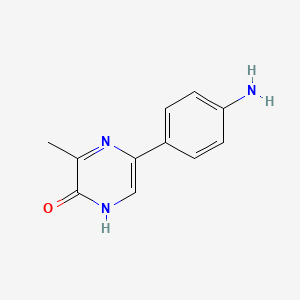
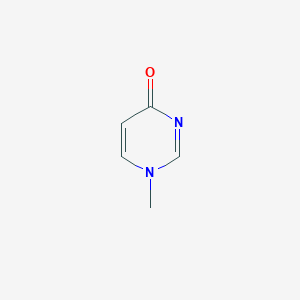
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
